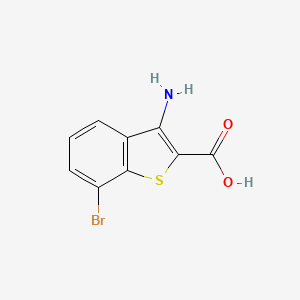

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid

描述

Molecular Formula and Systematic Nomenclature

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid exhibits a well-defined molecular composition that governs its chemical behavior and physical properties. The compound carries the Chemical Abstracts Service registry number 1780193-19-2 and possesses the molecular formula C₉H₆BrNO₂S. The molecular weight has been precisely determined as 272.1184 atomic mass units, reflecting the contributions of nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 3-amino-7-bromobenzo[b]thiophene-2-carboxylic acid. This designation accurately reflects the substitution pattern on the benzothiophene core structure, where the amino group occupies the 3-position, the bromine atom is located at the 7-position, and the carboxylic acid functionality is positioned at the 2-position of the thiophene ring system.

| Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₉H₆BrNO₂S | IUPAC Guidelines |

| Molecular Weight | 272.1184 g/mol | Monoisotopic Mass |

| CAS Registry Number | 1780193-19-2 | Chemical Abstracts Service |

| MDL Number | MFCD29141008 | Molecular Design Limited |

The International Chemical Identifier string provides additional structural specificity: InChI=1S/C9H6BrNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13). This notation encodes the complete connectivity information and stereochemical details necessary for unambiguous identification. The corresponding InChI Key KSJLJHSHHKPYHW-UHFFFAOYSA-N serves as a condensed hash representation suitable for database searches and computational applications.

The canonical Simplified Molecular Input Line Entry System representation C1=CC2=C(C(=C1)Br)SC(=C2N)C(=O)O provides a linear notation that captures the essential structural features while maintaining readability for chemical informatics applications. This systematic approach to nomenclature ensures consistent identification across diverse scientific databases and literature sources.

属性

IUPAC Name |

3-amino-7-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJLJHSHHKPYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-1-benzothiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another approach is the microwave-assisted synthesis, which offers a rapid and efficient method for preparing this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or amines are formed.

Oxidation Products: Sulfoxides and sulfones are the major products.

Reduction Products: Thiols and other reduced forms of the compound are obtained.

科学研究应用

Synthetic Routes

The synthesis of 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid can be achieved through several methods:

- Bromination of 3-Amino-1-benzothiophene-2-carboxylic Acid : Utilizing bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Microwave-Assisted Synthesis : This method is noted for its rapid execution and high yield, making it suitable for large-scale production.

Industrial Production

Industrial production typically employs automated reactors to ensure precise control over reaction conditions. Continuous flow reactors are often utilized to enhance efficiency and yield.

Types of Reactions

This compound undergoes various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups using nucleophilic substitution.

- Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

- Coupling Reactions : It may participate in coupling reactions to synthesize more complex molecules.

Common Reagents

Common reagents used in reactions involving this compound include:

- Nucleophilic Substitution : Sodium azide, potassium cyanide, and amines.

- Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Reduction : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein interactions. Its unique structure allows it to exhibit significant biological activity, making it a candidate for drug development against various diseases.

Material Science

The compound is also utilized in developing organic semiconductors and advanced materials. Its electronic properties are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Research

In biochemical assays, this compound acts as a probe to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes makes it valuable in research aimed at understanding disease mechanisms.

Industrial Applications

Beyond research, this compound is employed in synthesizing dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity for its targets. This compound can modulate various biochemical pathways, leading to its diverse biological activities.

相似化合物的比较

Structural and Functional Analog: 1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

While 3-amino-7-bromo-1-benzothiophene-2-carboxylic acid and ACBC share amino and carboxylic acid functional groups, their core structures differ significantly. ACBC contains a strained cyclobutane ring, whereas the benzothiophene core in the target compound is aromatic. Key comparative findings from ACBC studies include:

Structural Implications :

- Aromaticity vs.

- Bromine Effect : The 7-bromo substituent in the target compound may enhance lipophilicity (predicted logP > ACBC) and alter binding kinetics compared to ACBC’s simpler structure.

- Radiolabeling Potential: ACBC’s successful synthesis with carbon-11 highlights its utility in positron emission tomography (PET) imaging . The bromine in the target compound could allow bromine-76 labeling for similar applications, though this remains unexplored.

Other Structural Analogs

While direct data on additional analogs (e.g., non-brominated benzothiophene derivatives) are absent in the provided evidence, hypothetical comparisons can be drawn:

生物活性

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid is a novel compound belonging to the class of benzothiophene derivatives, characterized by its unique structural features that include an amino group at the 3-position, a bromo substituent at the 7-position, and a carboxylic acid functional group at the 2-position. This arrangement contributes to its diverse biological activities, particularly in pharmacological applications.

- Molecular Formula: C10H8BrNO2S

- Molecular Weight: Approximately 272.12 g/mol

- Structure Features: The compound features a fused benzene and thiophene ring, which is significant for its biological activity.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

Anticancer Activity

Preliminary studies have demonstrated that this compound has significant anticancer properties. It has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| MCF7 | 11.46 ± 2.45 | Breast cancer |

| A549 | 6.9 ± 0.7 | Lung cancer |

| HepG2 | 6.6 ± 0.6 | Liver cancer |

The anticancer mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The compound has shown potential neuroprotective effects, likely through the modulation of neurotransmitter receptors involved in neurodegenerative diseases. This property makes it a candidate for further research in neuropharmacology.

Antimicrobial Properties

Investigations into its antimicrobial effects reveal activity against various bacterial strains, suggesting potential applications in treating infections. The compound's structure may enhance its interaction with microbial targets.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. For example:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Amino-7-bromobenzo[b]thiophene-2-carboxylic acid | Similar structure with a different ring system | Potential anticancer properties |

| 3-Amino-5-bromo-1-benzothiophene-2-carboxylic acid | Different bromine position; retains amino and carboxyl | Antimicrobial activity |

| 3-Amino-7-chloro-1-benzothiophene-2-carboxylic acid | Chlorine instead of bromine; similar core structure | Varying antimicrobial properties |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds, providing insights into the biological activity of benzothiophene derivatives.

-

Antitrypanosomal Activity:

A study highlighted the effectiveness of thiazolyl–benzothiophenamide derivatives against Trypanosoma brucei, indicating that modifications such as a bromo substituent can enhance bioactivity . -

STAT3 Inhibition:

Research on fluorescent coumarin-benzo[b]thiophene conjugates showed that modifications can lead to potent inhibitors of the STAT3 signaling pathway, which is crucial in cancer progression . This suggests that similar structural features in our compound could yield comparable therapeutic effects. -

Urotensin-II Receptor Antagonism:

A series of benzo[b]thiophene derivatives were evaluated for their ability to act as urotensin-II receptor antagonists, demonstrating significant binding affinities . This highlights the potential for developing new therapeutic agents based on benzothiophene scaffolds.

常见问题

Q. How to mitigate decomposition during long-term storage?

- Methodology : Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. For brominated aromatics like 2-bromothiophenol (CAS 6320-02-1), decomposition is minimized by adding stabilizers (e.g., BHT) . Periodically reassay via NMR and LC-MS to detect degradation products.

Q. Scaling up synthesis: What parameters require re-optimization?

- Methodology : Transition from batch to flow chemistry for exothermic steps (e.g., bromination). For 5-bromo-4-methoxythiophene-3-carboxylic acid, scaling from 1g to 25g increased reaction time by 30% due to heat dissipation challenges . Use process analytical technology (PAT) to monitor key intermediates in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。